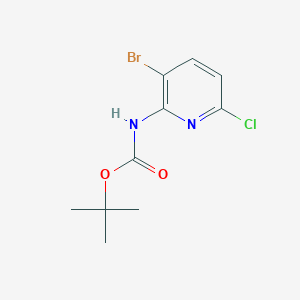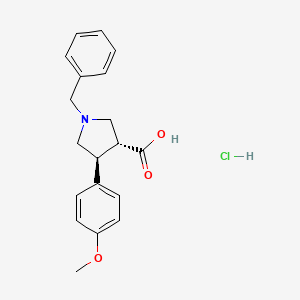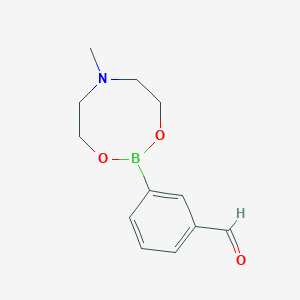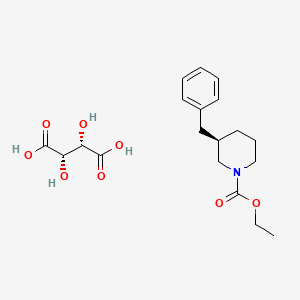
ethyl (R)-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that features both piperidine and succinate moieties. The compound is chiral, possessing multiple stereocenters, which makes it an interesting subject for stereochemical studies. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring followed by the introduction of the benzyl group. The carboxylate and dihydroxysuccinate groups are then added through esterification and hydroxylation reactions, respectively. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals due to its unique chemical properties
作用機序
The mechanism of action of ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways can vary, but they often involve interactions with proteins and nucleic acids .
類似化合物との比較
Similar Compounds
Ethyl ®-2-hydroxy-4-phenylbutanoate: Another chiral compound used in the synthesis of pharmaceuticals.
®-2,3-Dihydroxybutanoic acid: A compound with similar dihydroxysuccinate moiety.
Uniqueness
Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of piperidine and succinate moieties, which confer distinct chemical and biological properties. Its multiple stereocenters also make it a valuable compound for stereochemical studies and applications in asymmetric synthesis.
特性
分子式 |
C19H27NO8 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3R)-3-benzylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO2.C4H6O6/c1-2-18-15(17)16-10-6-9-14(12-16)11-13-7-4-3-5-8-13;5-1(3(7)8)2(6)4(9)10/h3-5,7-8,14H,2,6,9-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m10/s1 |
InChIキー |
RZCORPAOZICTCY-FYEOGULHSA-N |
異性体SMILES |
CCOC(=O)N1CCC[C@@H](C1)CC2=CC=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCOC(=O)N1CCCC(C1)CC2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


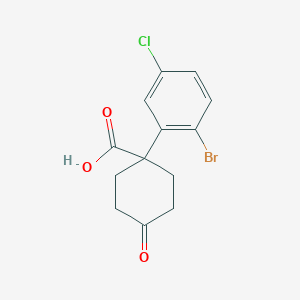




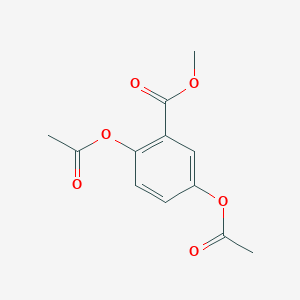
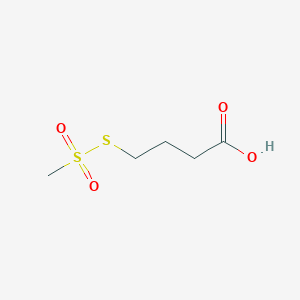
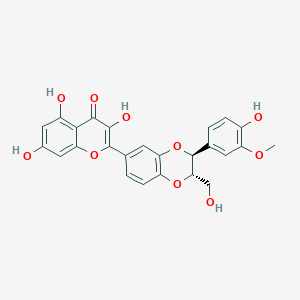


![2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12337695.png)
